molecular formula C10H9NO2 B1428044 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde CAS No. 1163250-37-0

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde

Cat. No.: B1428044
CAS No.: 1163250-37-0
M. Wt: 175.18 g/mol
InChI Key: JGBOZLYDDQXFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde is a heterocyclic compound that belongs to the isoindole family. Isoindoles are characterized by a benzene ring fused with a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with an amine, followed by cyclization and oxidation steps . Another method includes the use of formaldehyde and N-arylpiperazines in the presence of tetrahydrofuran at its boiling point .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often use catalysts such as zinc chloride to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to optimize the reaction .

Major Products

Major products formed from these reactions include various isoindole derivatives, which have applications in dye synthesis and pharmaceuticals .

Scientific Research Applications

2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde involves its interaction with molecular targets such as integrin alpha v beta 3. This interaction mediates various biological processes, including angiogenesis and tumor growth inhibition . The compound forms stable complexes with metal ions, which can be detected and analyzed for research purposes.

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOZLYDDQXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Reactant of Route 3
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Reactant of Route 4
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Reactant of Route 5
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde
Reactant of Route 6
2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.